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molecular formula C12H16O B2527730 3-Methyl-1-(4-methylphenyl)butan-2-one CAS No. 65248-52-4

3-Methyl-1-(4-methylphenyl)butan-2-one

Cat. No. B2527730
M. Wt: 176.259
InChI Key: RUTLCLHEAOPMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982348B2

Procedure details

While stirring magnesium (22.5 g, 925 mmol) and iodine (1 crumb) in diethyl ether (400 ml), a solution of 4-methylbenzyl chloride (65.0 g, 463 mmol) in diethyl ether (500 ml) was dropwise added slowly at room temperature. After completion of the dropwise addition, the mixture was stirred at room temperature for 0.5 hr. To the reaction solution was added dropwise a solution of isobutyronitrile (21.31 g, 308.3 mmol) in diethyl ether (100 ml) under ice-cooling, and the mixture was stirred overnight at room temperature. To the reaction solution was added dropwise 1N hydrochloric acid under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The diethyl ether layer was separated from the mixture, and the aqueous layer was extracted with diethyl ether. The recovered organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1−9/1) to give the objective substance.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
21.31 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].II.[CH3:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.[C:13](#N)[CH:14]([CH3:16])[CH3:15].Cl.C([O:21]CC)C>>[CH3:15][CH:14]([CH3:16])[C:13](=[O:21])[CH2:9][C:8]1[CH:11]=[CH:12][C:5]([CH3:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
21.31 g
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The recovered organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1−9/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC(C(CC1=CC=C(C=C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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